what is the mechanism of action of 2-chloro-N-(2,6-dichlorophenyl)propanamide
what is the mechanism of action of 2-chloro-N-(2,6-dichlorophenyl)propanamide
An In-depth Technical Guide to the Core Mechanism of Action of 2-chloro-N-(2,6-dichlorophenyl)propanamide
Executive Summary
2-chloro-N-(2,6-dichlorophenyl)propanamide is a member of the chloroacetamide chemical class. While specific research on this particular molecule is limited, its structure firmly places it within a well-understood group of herbicides. This guide synthesizes the established body of knowledge on chloroacetamides to present the core mechanism of action for 2-chloro-N-(2,6-dichlorophenyl)propanamide. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for early seedling development. By targeting and disrupting the VLCFA elongase enzyme complex, the compound prevents the formation of essential lipids required for cell membrane integrity and expansion, ultimately leading to growth arrest and death in susceptible plant species, particularly during the pre-emergence stage. This document details the molecular target, the biochemical cascade of its disruption, and the physiological consequences, providing researchers with the foundational knowledge and representative experimental protocols to investigate this and similar compounds.
Compound Identification and Classification
2-chloro-N-(2,6-dichlorophenyl)propanamide is a synthetic organic molecule belonging to the chloroacetamide family. Structurally, it is an amide formed from 2,6-dichloroaniline and 2-chloropropanoic acid. This chemical lineage is critical, as the herbicidal activity and mechanism of action for chloroacetamides are well-documented and directly applicable.[1][2] These compounds are primarily used as soil-applied, pre-emergence herbicides to control annual grasses and some small-seeded broadleaf weeds.[3][4]
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2,6-dichlorophenyl)propanamide |
| Molecular Formula | C₉H₈Cl₃NO[5] |
| Molecular Weight | 252.52 g/mol [5] |
| CAS Number | 42276-43-7[5] |
| Chemical Class | Chloroacetamide / Group 15 Herbicide (WSSA)[2] |
| Physical Form | Solid (predicted) |
Core Mechanism of Action: Inhibition of VLCFA Elongase
The herbicidal activity of 2-chloro-N-(2,6-dichlorophenyl)propanamide is rooted in its ability to disrupt the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.
The Molecular Target
The specific site of action is the VLCFA elongase complex , a multi-enzyme system located in the endoplasmic reticulum.[6] This complex catalyzes the addition of two-carbon units from malonyl-CoA to an existing fatty acyl-CoA chain (typically C16 or C18) in a four-step cycle. The key herbicidal interaction occurs at the first and rate-limiting step, catalyzed by the condensing enzyme component of the complex.[6] It is hypothesized that the chloroacetamide molecule, or a metabolite thereof, covalently binds to a critical sulfhydryl group (-SH) within the enzyme's active site, thereby inactivating it.[1][6]
Disruption of the Biochemical Cascade
VLCFAs are essential building blocks for a variety of critical lipids in plants, including cuticular waxes, suberin, and sphingolipids, which are integral components of cellular membranes. By inhibiting the elongase enzyme, 2-chloro-N-(2,6-dichlorophenyl)propanamide triggers a cascade of metabolic failures:
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Cessation of VLCFA Production: The direct enzymatic inhibition halts the extension of C18 fatty acids into C20, C22, and longer chains.
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Depletion of Essential Lipids: The lack of VLCFA precursors prevents the synthesis of sphingolipids and other complex lipids necessary for the formation and stability of the plasma membrane and endoplasmic reticulum.
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Inhibition of Cell Division and Expansion: Without the ability to produce new membrane material, cells cannot divide or expand.[2][6] This is the ultimate cause of the observed growth arrest in susceptible seedlings.
The following diagram illustrates the central role of VLCFA elongase and the inhibitory action of the chloroacetamide herbicide.
Physiological Consequences
The biochemical disruption manifests as distinct physiological symptoms. Since the herbicide acts on a fundamental growth process, it is most effective on rapidly developing tissues.
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Pre-emergence Activity: The compound is absorbed by the emerging shoots (coleoptile) of grasses and the roots of broadleaf weeds.[1][3] It does not inhibit germination itself but stops the growth of the seedling before it can emerge from the soil.[2]
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Visible Injury: In grasses, inhibition of shoot growth is the primary symptom. In broadleaf species that manage to emerge, leaves may appear crinkled, cupped, or malformed due to improper cell expansion.[1] Root growth is also typically inhibited.[1]
Experimental Methodologies for MoA Determination
To validate the mechanism of action for 2-chloro-N-(2,6-dichlorophenyl)propanamide, a combination of in vitro and in vivo assays would be employed. The following protocols are representative of the standard methodologies used for this class of compounds.
Protocol: In Vitro VLCFA Elongase Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of the VLCFA elongase complex isolated from a susceptible plant, such as leek (Allium porrum) seedlings.
Step-by-Step Methodology:
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Enzyme Preparation:
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Homogenize etiolated leek seedlings in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 2 mM EDTA, 10% glycerol).
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Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet large debris.
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Collect the supernatant and perform a high-speed centrifugation at 100,000 x g for 1 hour to pellet the microsomal fraction, which contains the endoplasmic reticulum and the VLCFA elongase complex.
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Resuspend the microsomal pellet in a small volume of assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Reaction:
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In a microcentrifuge tube, prepare the reaction mixture containing: assay buffer, ATP, Coenzyme A, NADPH, and [¹⁴C]-malonyl-CoA (as the radiolabeled two-carbon donor).
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Add the test compound, 2-chloro-N-(2,6-dichlorophenyl)propanamide, dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Include a solvent-only control.
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Initiate the reaction by adding a specific amount of the microsomal protein preparation (e.g., 50-100 µg).
-
-
Incubation and Termination:
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Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
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Terminate the reaction by adding a strong base (e.g., 2.5 M KOH) to saponify the fatty acyl-CoAs.
-
-
Extraction and Analysis:
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Acidify the mixture (e.g., with 6 M HCl).
-
Extract the resulting free fatty acids using an organic solvent like hexane.
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Evaporate the solvent and redissolve the fatty acid residue.
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Quantify the amount of radiolabel incorporated into the fatty acid fraction using liquid scintillation counting.
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-
Data Interpretation:
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Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
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Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition versus compound concentration.
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Protocol: Whole-Plant Pre-emergence Growth Assay
This in vivo assay assesses the herbicidal efficacy of the compound on whole organisms, providing data that is more directly translatable to field performance.
Step-by-Step Methodology:
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Preparation:
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Fill small pots or trays with a standardized soil mix or sand.
-
Sow seeds of a susceptible indicator species (e.g., barnyardgrass, Echinochloa crus-galli) at a uniform depth.
-
-
Compound Application:
-
Prepare a stock solution of 2-chloro-N-(2,6-dichlorophenyl)propanamide in a suitable solvent/surfactant system.
-
Create a dilution series to achieve a range of application rates (e.g., 0, 10, 50, 100, 500 g active ingredient per hectare).
-
Apply the solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer.
-
-
Growth Conditions:
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Place the treated pots in a controlled growth chamber or greenhouse with optimal conditions for temperature, light, and humidity.
-
Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil layer.
-
-
Evaluation:
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After a set period (e.g., 14-21 days), evaluate the herbicidal effect.
-
Assessments can include:
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Counting the number of emerged seedlings.
-
Visually scoring the injury or stunting on a scale of 0% (no effect) to 100% (complete death).
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Harvesting the above-ground biomass (shoots) and measuring fresh or dry weight.
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-
-
Data Analysis:
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Calculate the percent reduction in emergence or biomass for each treatment relative to the untreated control.
-
Use regression analysis to determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth), which serves as a key indicator of herbicidal potency.
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| Treatment (g a.i./ha) | Avg. Shoot Dry Weight (mg) | Growth Reduction (%) |
| 0 (Control) | 150.0 | 0 |
| 10 | 127.5 | 15 |
| 50 | 82.5 | 45 |
| 100 | 45.0 | 70 |
| 500 | 5.0 | 97 |
Detoxification and Selectivity
The selectivity of chloroacetamide herbicides—their ability to control weeds without harming crops like corn or soybeans—is often due to the crop's ability to rapidly metabolize and detoxify the herbicide. The primary detoxification pathway is conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[1] This process renders the herbicide water-soluble and non-toxic, sequestering it within the plant cell's vacuole. Weed species are often susceptible because they either have lower levels of GST enzymes or possess GST isoforms that are less effective at metabolizing the specific herbicide.
Conclusion
While 2-chloro-N-(2,6-dichlorophenyl)propanamide is not a widely commercialized herbicide, its chemical structure provides a clear and reliable roadmap to its mechanism of action. As a chloroacetamide, its primary target is the very-long-chain fatty acid elongase complex. By inhibiting this key enzyme, the compound prevents the synthesis of lipids essential for membrane formation, leading to a fatal disruption of cell division and expansion in the early growth stages of susceptible weeds. This guide provides the core biochemical principles and representative experimental frameworks necessary for the scientific investigation and development of compounds within this important herbicidal class.
References
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- Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908.
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- Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1493.
- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)propanamide. Santa Cruz Biotechnology.
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- Lesyk, R. B., et al. (2020). Synthesis and evaluation of biological activity of rhodanine-pyrazoline hybrid molecules with a 2-(2,6-dichlorophenylamino)-phenylacetamide fragment. Biopolymers and Cell, 36(2), 133-145.
- MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2023(2), M1625.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(2,4-dichlorophenyl)propanamide. Santa Cruz Biotechnology.
- National Center for Biotechnology Information. (n.d.). N-(2,6-diethylphenyl)-2-chloroacetamide. PubChem.
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